molecular formula C8H17BrZn B14879756 2-MethylheptylZinc bromide

2-MethylheptylZinc bromide

Cat. No.: B14879756
M. Wt: 258.5 g/mol
InChI Key: XTEYXMCXXUIWFW-UHFFFAOYSA-M
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Description

Historical Evolution of Organozinc Compounds in Synthetic Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). nih.gov This pioneering work not only marked the dawn of organometallic chemistry but also laid the groundwork for the development of the theory of valence. organic-chemistry.org In the ensuing years, chemists like James Alfred Wanklyn, Aleksandr Mikhailovich Butlerov, and Sergei Nikolaevich Reformatskii expanded the utility of these reagents, exploring their reactions with various electrophiles. organic-chemistry.org

Early applications included the synthesis of alcohols and ketones. organic-chemistry.org However, the initial excitement surrounding organozinc compounds was somewhat eclipsed by the discovery and widespread adoption of the more reactive Grignard and organolithium reagents. Despite this, the milder reactivity of organozinc compounds has proven to be a significant advantage, allowing for chemoselective transformations in the presence of sensitive functional groups. This has led to a resurgence of interest in organozinc chemistry, particularly from the mid-1980s onwards, with the development of highly selective and catalyzed reactions. organic-chemistry.org

Classification and General Reactivity Profiles of Organozinc Reagents

Organozinc compounds can be broadly categorized based on the number and nature of the organic substituents attached to the zinc atom. The primary classes include:

Diorganozinc (R₂Zn): These compounds feature two organic groups bonded to the zinc center.

Organozinc Halides (RZnX): Also known as heteroleptic organozinc reagents, these possess one organic substituent and one halogen atom (X = Cl, Br, I).

Organozincates: These are ionic complexes with the general formula [RₙZn]⁻. nih.gov

The reactivity of organozinc reagents is intrinsically linked to the nature of the carbon-zinc bond, which is more covalent compared to the carbon-magnesium or carbon-lithium bonds in Grignard and organolithium reagents, respectively. researchgate.net This reduced ionicity translates to lower nucleophilicity, making them less prone to react with functional groups like esters, amides, and nitriles. nih.gov However, their reactivity can be significantly enhanced through transmetalation to other metals, most notably palladium and nickel, which forms the basis of powerful cross-coupling reactions. nih.gov

Specific Context: Alkylzinc Bromides (RZnBr) as Key Organometallic Species

Alkylzinc bromides (RZnBr) are a prominent subclass of organozinc halides that serve as crucial intermediates in a variety of carbon-carbon bond-forming reactions. Their preparation is often straightforward, typically involving the direct insertion of zinc metal into an alkyl bromide. pitt.edu This method is advantageous due to the wider availability and lower cost of alkyl bromides compared to the corresponding iodides. pitt.edu

The utility of alkylzinc bromides is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org In these transformations, the alkyl group from the organozinc reagent is transferred to an organic halide, enabling the formation of a new carbon-carbon bond. Secondary alkylzinc bromides, like 2-Methylheptylzinc bromide, are especially valuable for introducing branched alkyl chains into aromatic and vinylic systems. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);2-methanidylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Zn/c1-4-5-6-7-8(2)3;;/h8H,2,4-7H2,1,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYXMCXXUIWFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylheptylzinc Bromide

Direct Metalation of 2-Methylheptyl Bromide with Zinc Metal

The most straightforward approach to 2-Methylheptylzinc bromide involves the direct insertion of zinc metal into the carbon-bromine bond of 2-methylheptyl bromide. This oxidative addition reaction, however, often requires activation of the zinc metal to overcome its inherent low reactivity.

Activation Techniques for Zinc Metal in Organozinc Reagent Formation

Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide, which impedes its reaction with organic halides. To enhance its reactivity, several activation techniques are employed. One of the most effective methods is the use of Rieke® zinc, a highly reactive form of zinc prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or potassium. amazonaws.comresearchgate.net This process generates a fine, black powder of zinc with a high surface area and a clean, unoxidized surface, which readily reacts with secondary alkyl bromides. amazonaws.com

Alternatively, chemical activation of standard zinc dust can be achieved. A common method involves treating the zinc with a small amount of an activating agent like 1,2-dibromoethane (B42909) or iodine. beilstein-journals.orgnih.gov These agents are thought to clean the zinc surface by reacting with the oxide layer. For instance, heating zinc dust under vacuum and then treating it with 1,2-dibromoethane and trimethylsilyl (B98337) chloride can effectively activate the metal for subsequent reaction. amazonaws.com

Role of Activating Agents (e.g., Lithium Halides, Iodine) in C(sp3)-Br Bond Insertion

The presence of certain activating agents is often crucial for the successful synthesis of alkylzinc halides from alkyl bromides. Lithium chloride (LiCl) has been found to be particularly effective in promoting the direct insertion of zinc into the C(sp3)-Br bond. beilstein-journals.org The role of LiCl is believed to be the solubilization of the initially formed organozinc species from the metal surface. beilstein-journals.org This prevents the passivation of the zinc surface by the product and allows the reaction to proceed to completion. The formation of a soluble zincate complex, such as Li[RZnBrCl], is a proposed mechanism for this enhanced solubility. chemrxiv.orgnih.gov

Iodine is another commonly used activating agent. beilstein-journals.orgorganic-chemistry.org It is thought to work by two possible mechanisms: either by cleaning the zinc surface through a chemical reaction or by facilitating an in-situ Finkelstein reaction, converting a small amount of the alkyl bromide to the more reactive alkyl iodide, which then initiates the organozinc formation.

A summary of common activation methods and their key features is presented in the table below.

Activation MethodActivating Agent(s)Key Features
Rieke® ZincNone (prepared from ZnCl2 and Li or K)Highly reactive, high surface area, reacts at lower temperatures.
Chemical Activation1,2-Dibromoethane, Trimethylsilyl chlorideCleans zinc surface, often requires heating.
In-situ ActivationIodine (catalytic amount)Simple to implement, may involve in-situ formation of more reactive alkyl iodide.
Salt-assisted ActivationLithium Chloride (stoichiometric or catalytic)Solubilizes the organozinc product, preventing surface passivation and increasing yield.

Mechanistic Insights into the Oxidative Addition of Zinc to Alkyl Bromides

The oxidative addition of zinc to an alkyl bromide is a complex process that can proceed through different mechanistic pathways, depending on the reaction conditions and the nature of the alkyl group. For secondary alkyl bromides like 2-methylheptyl bromide, both radical and SN2-type mechanisms have been proposed.

In a radical pathway, the reaction is initiated by a single-electron transfer (SET) from the zinc metal to the alkyl bromide, leading to the formation of an alkyl radical and a zinc bromide radical anion. These species then combine to form the organozinc product.

An alternative SN2-type mechanism involves the nucleophilic attack of the zinc metal on the carbon atom bearing the bromine, with bromide acting as the leaving group. This pathway is more likely to occur with primary and less sterically hindered secondary alkyl halides. The choice between these pathways can be influenced by the solvent and the presence of additives.

Optimization of Solvent Systems and Reaction Conditions for Direct Synthesis

The choice of solvent and reaction conditions plays a critical role in the successful synthesis of this compound. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation of organozinc reagents due to its ability to solvate the resulting organometallic species. amazonaws.combeilstein-journals.org For less reactive alkyl bromides, more polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can be employed to facilitate the reaction, often in conjunction with iodine activation. researchgate.netorganic-chemistry.org

Reaction temperatures can vary depending on the reactivity of the zinc and the alkyl bromide. With highly reactive Rieke® zinc, the reaction can often be carried out at or below room temperature. acs.org When using less reactive zinc dust, heating may be necessary to initiate and sustain the reaction. beilstein-journals.orgnih.gov For instance, a general procedure for the preparation of a secondary alkylzinc bromide involves stirring the alkyl bromide with activated zinc dust in THF at elevated temperatures for several hours. amazonaws.com

The table below summarizes typical reaction conditions for the synthesis of secondary alkylzinc bromides.

Zinc SourceActivating AgentSolventTemperature (°C)Typical Reaction Time (h)
Zinc Dust1,2-Dibromoethane, TMSCl, IodineTHF50-6018
Rieke® Zinc-THF252-4
Zinc DustIodineDMA802-3
Zinc DustLiClTHF25-5012-24

Transmetalation Routes to this compound

An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic precursor with a zinc salt.

Conversion from Organolithium Precursors

This compound can be prepared by reacting 2-methylheptyllithium with zinc bromide (ZnBr₂). The organolithium reagent is typically generated in situ by the reaction of 2-bromoheptane (B1584549) or 2-chloroheptane (B94523) with lithium metal or by deprotonation of a suitable precursor. The subsequent addition of a solution of anhydrous zinc bromide in a solvent like THF results in a rapid transmetalation to afford the desired organozinc compound.

This method is particularly useful when the direct reaction with zinc is sluggish or when a high degree of functional group tolerance is not required, as organolithium reagents are generally more reactive and less chemoselective than their organozinc counterparts. The formation of lithium salts as byproducts in this reaction can also influence the reactivity of the resulting organozinc reagent. chemrxiv.orgnih.gov

Transmetalation from Grignard Reagents

A primary and widely utilized method for preparing alkylzinc halides is the transmetalation of a pre-formed Grignard reagent with a zinc salt. This process involves an equilibrium reaction where the more electropositive metal, magnesium, transfers its organic substituent to the less electropositive zinc.

The synthesis of this compound via this route begins with the formation of the corresponding Grignard reagent, 2-Methylheptylmagnesium bromide, from 2-bromo-methylheptane and magnesium metal in an ethereal solvent like tetrahydrofuran (THF). Subsequently, a solution of a zinc halide, typically zinc bromide (ZnBr₂), is added to the Grignard reagent. youtube.com The metal exchange proceeds to form the desired this compound and magnesium dibromide (MgBr₂).

The general reaction is as follows: CH₃(CH₂)₄CH(CH₃)MgBr + ZnBr₂ ⇌ CH₃(CH₂)₄CH(CH₃)ZnBr + MgBr₂

This equilibrium, known as a Schlenk equilibrium, is driven towards the products by the formation of the more stable organozinc compound. The resulting solution containing the this compound can then be used directly in subsequent reactions. The transmetalation step is crucial as it converts the highly reactive Grignard reagent into a more functional-group-tolerant organozinc reagent.

Below is a table outlining the typical conditions for this transmetalation process.

Table 1: General Conditions for Transmetalation

Parameter Condition Purpose
Grignard Reagent 2-Methylheptylmagnesium bromide Source of the alkyl group.
Zinc Salt Zinc Bromide (ZnBr₂) Transmetalating agent.
Solvent Tetrahydrofuran (THF) Solubilizes reagents and intermediates.
Temperature 0 °C to room temperature Controls reaction rate and minimizes side reactions.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

Influence of Zinc Halide Counterions on Transmetalation Efficiency

The choice of the halide counterion on the zinc salt (ZnX₂) can significantly influence the rate and efficiency of the transmetalation from the Grignard reagent. The primary zinc halides used are zinc chloride (ZnCl₂), zinc bromide (ZnBr₂), and zinc iodide (ZnI₂).

The efficiency of the transmetalation is governed by two main factors: the Lewis acidity of the zinc halide and the solubility of the resulting magnesium dihalide byproduct (MgX₂) in the reaction solvent.

Lewis Acidity : The Lewis acidity of the zinc halides decreases in the order ZnI₂ > ZnBr₂ > ZnCl₂. A stronger Lewis acid can coordinate more effectively with the carbanionic carbon of the Grignard reagent, potentially facilitating a faster transmetalation.

Byproduct Solubility : The reaction is an equilibrium. In ethereal solvents like THF, the solubility of the magnesium dihalide byproduct can influence the position of the equilibrium. The precipitation of the magnesium dihalide can drive the reaction to completion. The solubility of magnesium halides in THF generally follows the trend MgCl₂ < MgBr₂ < MgI₂. Therefore, using ZnCl₂ leads to the formation of MgCl₂, which is poorly soluble and can help shift the equilibrium towards the desired organozinc product. The use of lithium chloride (LiCl) is also a common strategy to facilitate organozinc reagent formation by forming soluble complexes and precipitating MgCl₂. uni-muenchen.de

The interplay of these factors determines the optimal zinc halide for a given transformation. While ZnBr₂ is commonly used to form an organozinc bromide directly, ZnCl₂ is frequently employed, often in the presence of LiCl, to ensure efficient formation of the organometallic reagent. uni-muenchen.de

Table 2: Influence of Zinc Halide Counterion

Zinc Halide Relative Lewis Acidity MgX₂ Byproduct Byproduct Solubility in THF Potential Effect on Equilibrium
ZnCl₂ Lower MgCl₂ Low Favorable (precipitation drives reaction)
ZnBr₂ Moderate MgBr₂ Moderate Moderately favorable

| ZnI₂ | Higher | MgI₂ | High | Less favorable (soluble byproduct) |

In Situ Generation and One-Pot Synthetic Protocols for this compound

In this context, this compound can be generated directly from 2-halo-methylheptane in the presence of the other reactants required for the subsequent chemical transformation. A common method involves the direct insertion of activated zinc metal into the carbon-halogen bond of 2-bromo- or 2-iodo-methylheptane. nih.govnih.gov The activation of commercial zinc dust is critical for achieving efficient insertion into secondary alkyl halides. organic-chemistry.org A typical activation method involves treating the zinc dust with a catalytic amount of iodine or 1,2-dibromoethane in a polar aprotic solvent. organic-chemistry.org

A one-pot protocol for a Negishi coupling, for example, would involve charging a single reaction vessel with an aryl halide (the coupling partner), a palladium catalyst, a ligand, activated zinc, and the solvent. 2-Bromo-methylheptane would then be added slowly to this mixture. The this compound is formed in situ and is immediately consumed in the palladium-catalyzed cross-coupling cycle. nih.govresearchgate.net The use of additives like lithium iodide (LiI) in solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) has been shown to facilitate the direct insertion into alkyl bromides. organic-chemistry.orgresearchgate.net

Table 3: Components for a Representative One-Pot Negishi Coupling

Component Example Role in Reaction
Alkyl Halide 2-Bromo-methylheptane Precursor to the organozinc reagent.
Zinc Zinc dust, activated with I₂ Forms the organozinc reagent via oxidative insertion.
Electrophile 4-Iodoanisole Coupling partner for the C-C bond formation.
Catalyst Pd₂(dba)₃ Palladium(0) source for the catalytic cycle.
Ligand Triphenylphosphine (PPh₃) Stabilizes the palladium catalyst.
Solvent THF or DMA Reaction medium.

| Additive | Lithium Iodide (LiI) | Facilitates zinc insertion. researchgate.net |

This one-pot strategy offers high efficiency and is tolerant of various functional groups, making it a powerful tool in modern organic synthesis. nih.gov

Reactivity and Transformative Applications of 2 Methylheptylzinc Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. 2-Methylheptylzinc bromide, as a carrier of a secondary alkyl group, provides a means to introduce this specific fragment into a range of organic molecules.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium and nickel, has revolutionized the field of organic synthesis by enabling the efficient and selective formation of carbon-carbon bonds. organic-chemistry.org In these reactions, this compound acts as the nucleophilic component, transferring its 2-methylheptyl group to an electrophilic partner.

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C-C bond formation. wikipedia.org This reaction is particularly noteworthy for its ability to couple sp³, sp², and sp hybridized carbon atoms and its tolerance of a wide array of functional groups. wikipedia.orgcore.ac.uk

The generally accepted mechanism for the Negishi coupling involves a catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Oxidative Addition: The cycle typically begins with the oxidative addition of the organic halide (R-X) to a low-valent transition metal center, usually Pd(0) or Ni(0), to form a higher-valent organometallic intermediate. wikipedia.orgnih.gov The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > OTf > Br >> Cl. wikipedia.org

Transmetalation: In this step, the organozinc reagent, this compound, transfers its organic group to the transition metal center, displacing the halide and forming a diorganometal complex. wikipedia.orgnih.gov The transmetalation process is a crucial and often rate-determining step. For organozinc halides, this step is believed to proceed to form a cis-adduct, which is primed for the subsequent reductive elimination. wikipedia.org In some cases, the formation of higher-order zincates can influence the transmetalation process. core.ac.uk

Reductive Elimination: The final step is the reductive elimination from the diorganometal complex, which forms the new carbon-carbon bond in the desired product and regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov This step is often facile from Ni(III) species but can be challenging from Ni(II) complexes. wikipedia.org For palladium catalysts, the formation of a cis-diorganopalladium complex is a prerequisite for reductive elimination. wikipedia.org

A significant challenge in couplings involving secondary alkylzinc reagents like this compound is the potential for β-hydride elimination as a competing side reaction. nih.gov This process can lead to the formation of undesired isomeric products and reduced arenes. nih.gov The relative rates of reductive elimination and β-hydride elimination are critical in determining the efficiency and selectivity of the reaction. nih.govacs.org

Both palladium and nickel-based catalysts are extensively used for Negishi cross-coupling reactions, each offering distinct advantages. wikipedia.org

Palladium-Based Catalysts: Palladium catalysts are generally favored for their high chemical yields and broad functional group tolerance. wikipedia.org

Pd(0) Species: Active Pd(0) species are the key catalytic intermediates. These can be generated in situ from Pd(II) precatalysts or used directly as complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org

Pd(II) Precatalysts: Common Pd(II) precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govorganic-chemistry.org These are reduced in the reaction mixture to generate the active Pd(0) species.

Palladacycles: Palladacycle precatalysts, particularly those based on aminobiphenyl ligands, have emerged as highly active and stable catalyst precursors. core.ac.uknih.gov They can generate the catalytically active L₁Pd(0) species rapidly and quantitatively under mild conditions. core.ac.uk

Nickel-Based Catalysts: Nickel catalysts are often more reactive, especially for less reactive electrophiles like aryl chlorides, and can operate through different mechanistic pathways involving Ni(0), Ni(I), and Ni(II) oxidation states. wikipedia.orgrsc.orgrsc.org

Ni(0) Complexes: Complexes like Ni(COD)₂ and Ni(PPh₃)₄ are used as Ni(0) sources. wikipedia.org

Ni(I) Species: Paramagnetic Ni(I) organometallic species have been identified as competent catalysts in certain Negishi cross-coupling reactions. rsc.org

Ni(II) Complexes: Precatalysts such as Ni(acac)₂, NiCl₂·glyme, and various Ni(II)-phosphine complexes are commonly employed. wikipedia.orgnih.gov The active Ni(0) species is typically generated in situ through reduction.

The choice between palladium and nickel depends on the specific substrates and desired reactivity. While palladium often provides higher selectivity, nickel can be more effective for challenging couplings. wikipedia.orgrsc.org

Table 1: Common Catalytic Systems for Negishi Cross-Coupling
Catalyst TypePrecatalyst/ComplexTypical LigandsNotes
Palladium-Based
Pd(0)Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, PCyp₃, Biarylphosphines (e.g., XPhos, SPhos)Pd₂(dba)₃ is a common and effective precatalyst. nih.govorganic-chemistry.org
Pd(II)Pd(OAc)₂, PdCl₂(dppf)dppf, various phosphinesRequires in situ reduction to Pd(0). nih.gov
PalladacyclesAminobiphenyl PalladacyclesXPhos, other biarylphosphinesHighly active and air-stable precatalysts. core.ac.uknih.gov
Nickel-Based
Ni(0)Ni(COD)₂, Ni(PPh₃)₄PPh₃, N-heterocyclic carbenes (NHCs)Often used with reducing agents. wikipedia.org
Ni(II)Ni(acac)₂, NiCl₂·glymeTerpyridine, bis(diphenylphosphino)propane (dppp)Versatile precatalysts for various coupling partners. wikipedia.orgnih.gov

The choice of ligand is crucial for the success of Negishi cross-coupling reactions, as it significantly influences the catalyst's activity, stability, and selectivity. nih.govorganic-chemistry.org The ligand can affect the rates of oxidative addition, transmetalation, and particularly the competition between reductive elimination and β-hydride elimination. nih.gov

For the coupling of secondary alkylzinc reagents like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands can promote the desired reductive elimination pathway over the undesired β-hydride elimination, leading to higher yields of the branched product. nih.govacs.org

Key ligand classes and their effects include:

Trialkylphosphines: Ligands such as tricyclopentylphosphine (B1587364) (PCyp₃) have proven effective in promoting the coupling of alkyl electrophiles. nih.govorganic-chemistry.org

Biarylphosphines: A range of biarylphosphine ligands, including SPhos, RuPhos, XPhos, and the specially designed CPhos, have shown excellent performance in coupling secondary alkylzinc halides. nih.govacs.org CPhos, with its ortho,ortho'-dimethylamino substituents, was found to be particularly effective in suppressing the formation of the linear isomer that arises from β-hydride elimination followed by reinsertion. nih.govorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs): Highly hindered NHC ligands, such as IPent, have been shown to significantly reduce the formation of isomeric byproducts in the coupling of secondary alkylzinc reagents. rsc.org

π-Acceptor Ligands: In some nickel-catalyzed systems, electron-deficient olefin ligands like dimethyl fumarate (B1241708) can accelerate reductive elimination and promote efficient cross-coupling. princeton.edu

Additives: Additives like N-methylimidazole (NMI) and tetramethylethylenediamine (TMEDA) can also play a significant role, potentially by activating the organozinc reagent or stabilizing catalytic intermediates. nih.govorganic-chemistry.org

The rational design and screening of ligands are therefore central to developing general and efficient methods for the cross-coupling of challenging substrates like this compound.

As a nucleophilic partner, this compound can be coupled with a wide variety of electrophiles, demonstrating the versatility of the Negishi reaction. wikipedia.org The scope of the electrophilic partner includes:

Aryl Halides and Triflates: this compound can be effectively coupled with a broad range of aryl bromides, chlorides, and triflates. nih.govorganic-chemistry.org This allows for the synthesis of alkylated aromatic compounds. The reaction tolerates a variety of functional groups on the aromatic ring, including esters, nitriles, and even unprotected indoles. organic-chemistry.org Both electron-rich and electron-deficient aryl halides can be used, although reaction conditions may need to be optimized accordingly. nih.govorganic-chemistry.org

Alkenyl Halides and Triflates: The coupling with alkenyl (vinyl) halides and triflates provides access to substituted alkenes. wikipedia.org Maintaining the stereochemistry of the double bond can be a challenge, and the choice of ligand is critical to prevent isomerization. organic-chemistry.org

Alkyl Halides and Tosylates: While more challenging due to slower oxidative addition and competing β-hydride elimination from the electrophile as well, the coupling of this compound with primary alkyl halides and tosylates has been achieved using specialized catalyst systems. nih.govnih.govorganic-chemistry.org The coupling with secondary alkyl electrophiles remains a significant challenge in the field. nih.gov

The ability to couple this compound with such a diverse array of electrophiles highlights the power of the Negishi reaction in constructing complex organic molecules containing a secondary alkyl moiety.

Table 2: Representative Substrate Scope for Negishi Coupling with Secondary Alkylzinc Reagents
Electrophile TypeExample ElectrophileProduct TypeKey Considerations
Aryl Bromide 2-Bromobenzonitrile2-(2-Methylheptyl)benzonitrileGenerally high yields and selectivity with appropriate ligands like CPhos. nih.govorganic-chemistry.org
Aryl Chloride 4-Chlorotoluene4-Methyl-1-(2-methylheptyl)benzeneOften requires more active nickel-based catalysts or highly active palladium/ligand systems. nih.gov
Aryl Triflate Phenyl triflate2-MethylheptylbenzeneGood leaving group, often couples efficiently. wikipedia.org
Alkenyl Bromide (E)-1-Bromo-2-phenylethene(E)-1-(2-Methylheptyl)-2-phenyletheneStereochemistry of the double bond is a key factor. organic-chemistry.org
Alkyl Iodide 1-Iodooctane9-MethylnonadecaneRequires catalysts that promote oxidative addition and suppress β-hydride elimination. nih.govorganic-chemistry.org
Negishi Cross-Coupling Reactions
Impact of Halide Additives (e.g., LiCl, LiBr, ZnBr2) on Reactivity and Speciation

The reactivity and solution-state structure of organozinc halides like this compound are significantly influenced by the presence of halide additives. Lithium chloride (LiCl) and lithium bromide (LiBr) are known to have a profound effect on the solubility and reactivity of organozinc reagents. acs.orgacs.org

The addition of lithium halides to solutions of organylzinc halides (RZnX) leads to the formation of higher-order zincate complexes, specifically lithium organozincates with the general formula Li⁺RZnX₂⁻. acs.org This transformation from a neutral organozinc halide to a more ionic zincate species increases the nucleophilicity of the organic group, thereby enhancing its reactivity in various coupling reactions. The formation of these zincate species has been supported by various analytical techniques, including electrospray ionization (ESI) mass spectrometry, electrical conductivity measurements, and NMR spectroscopy. acs.org

The presence of lithium chloride, in particular, is crucial for the efficient preparation of many organozinc reagents directly from the corresponding organic halide and zinc metal. acs.org This "LiCl effect" facilitates the oxidative insertion of zinc into the carbon-halogen bond, a process that is often sluggish without the additive. acs.org

Similarly, the addition of zinc bromide (ZnBr₂) can also impact the speciation of organozinc reagents through the Schlenk equilibrium. This equilibrium describes the disproportionation of an organozinc halide into a diorganozinc species and a zinc dihalide. The position of this equilibrium can be shifted by the addition of ZnBr₂, potentially altering the concentration of the active nucleophilic species in solution. wikipedia.org

Table 1: Effect of Halide Additives on this compound

AdditiveEffect on SpeciationImpact on Reactivity
LiCl Forms higher-order ate complexes (e.g., Li⁺(2-Methylheptyl)ZnClBr⁻)Increases nucleophilicity and solubility, facilitates reagent preparation
LiBr Forms higher-order ate complexes (e.g., Li⁺(2-Methylheptyl)ZnBr₂⁻)Increases nucleophilicity and solubility
ZnBr₂ Shifts the Schlenk equilibriumCan alter the concentration of the active diorganozinc or organozinc halide species
Cobalt-Catalyzed Cross-Coupling Reactions with Alkylzinc Halides

Cobalt complexes have emerged as effective and economical catalysts for cross-coupling reactions involving alkylzinc halides, providing an alternative to more commonly used palladium and nickel catalysts. researchgate.netresearchgate.net These reactions are valuable for the formation of carbon-carbon bonds. The mechanism of cobalt-catalyzed cross-coupling often involves radical intermediates, which distinguishes it from the typical catalytic cycles of palladium and nickel. researchgate.net

While specific examples detailing the use of this compound in cobalt-catalyzed cross-coupling are not prevalent in the reviewed literature, the general reactivity of alkylzinc halides suggests its suitability as a coupling partner. These reactions typically tolerate a variety of functional groups. researchgate.net The catalytic cycle is believed to involve the reduction of a Co(II) precatalyst to a more active Co(I) or Co(0) species by the organozinc reagent. bris.ac.uknih.gov This active cobalt species then engages in the cross-coupling process. The choice of ligand on the cobalt center can significantly influence the reaction's efficiency and selectivity. chemrxiv.orgchemrxiv.org

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions represent a cornerstone of organic synthesis, and organozinc reagents are frequently employed as nucleophiles in these transformations. researchgate.netresearchgate.net While palladium catalysis is widespread, copper-based systems offer a cost-effective and often complementary approach for the formation of carbon-carbon and carbon-heteroatom bonds.

The use of this compound in copper-promoted cross-couplings would be expected to follow established reactivity patterns for alkylzinc reagents. These reactions can be used to couple with a variety of electrophiles, including aryl halides, vinyl halides, and acyl chlorides. The presence of ligands can be crucial for the success of these couplings, although ligand-free systems have also been developed. researchgate.net The specific reaction conditions, such as the copper source (e.g., CuI, CuBr, Cu(OAc)₂), solvent, and base, play a critical role in the outcome of the reaction. nih.gov

Fukuyama Coupling Reactions

The Fukuyama coupling is a palladium-catalyzed reaction that couples a thioester with an organozinc reagent to produce a ketone. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and high chemoselectivity, tolerating a wide array of sensitive functional groups. wikipedia.org

In the context of this compound, a Fukuyama coupling would involve its reaction with a suitable thioester in the presence of a palladium catalyst to yield the corresponding ketone, 2-methyl-3-decanone (assuming the thioester is an ethyl thioester). The reaction mechanism is proposed to involve the oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product. wikipedia.org The addition of zinc bromide has been shown to facilitate the reaction, likely by shifting the Schlenk equilibrium towards the more reactive alkylzinc halide species. researchgate.net

Table 2: Fukuyama Coupling of this compound

Reactant 1Reactant 2 (Thioester)CatalystProduct (Ketone)
This compoundR-C(O)S-R'Pd(0) catalyst2-Methyl-3-decanone (if R=ethyl)

Nucleophilic Addition Reactions

Addition to Carbonyl Compounds (Aldehydes, Ketones)

Organozinc reagents like this compound are effective nucleophiles for addition to carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.comlibretexts.org This reaction is a fundamental method for forming carbon-carbon bonds and synthesizing secondary and tertiary alcohols. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by the nucleophilic alkyl group of the organozinc reagent. savemyexams.com

The reaction involves the attack of the 2-methylheptyl group on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent workup with an acid protonates the alkoxide to yield the final alcohol product. libretexts.org Aldehydes are generally more reactive than ketones in these additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrysteps.com

Table 3: Nucleophilic Addition of this compound to Carbonyls

Carbonyl CompoundProduct after Acidic Workup
Formaldehyde2-Methyl-1-octanol
Acetaldehyde3-Methyl-2-nonanol
Acetone2,3-Dimethyl-2-nonanol
Barbier-Type and Related Barbier Additions

The Barbier reaction is a one-pot process where an alkyl halide, a carbonyl compound, and a metal (typically zinc, magnesium, indium, or tin) are reacted together. wikipedia.orgalfa-chemistry.com The organometallic reagent is generated in situ and immediately adds to the carbonyl group. wikipedia.org This method is often considered a "greener" alternative to the pre-formation of Grignard or organolithium reagents, as it can sometimes be carried out in aqueous media. wikipedia.orgnih.gov

A Barbier-type reaction involving 2-methylheptyl bromide, an aldehyde or ketone, and zinc metal would lead to the in situ formation of this compound, which would then add to the carbonyl compound to produce the corresponding alcohol. wikipedia.org The reaction conditions, including the solvent and the presence of additives like ammonium (B1175870) chloride, can influence the yield and selectivity of the reaction. nih.govisuct.ru The key distinction from a standard Grignard-type addition is the simultaneous presence of all reactants, which can be advantageous for unstable organometallic reagents. wikipedia.org

Catalytic Asymmetric Additions to Aldehydes

The catalytic asymmetric addition of organozinc reagents to aldehydes represents a powerful method for the synthesis of enantioenriched secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. While the addition of dialkylzinc reagents to aldehydes is a well-established process, the development of highly efficient and selective catalysts remains an active area of research. nih.gov A variety of chiral ligands have been developed to induce high enantioselectivity in these reactions. nih.gov

Although specific studies detailing the use of this compound in large-scale catalytic asymmetric additions are not extensively documented in readily available literature, the general principles of such reactions are well understood. The process typically involves the in-situ formation of a chiral catalyst by the reaction of a chiral ligand, often an amino alcohol or a derivative of BINOL, with an organozinc reagent. acs.org This chiral complex then coordinates to the aldehyde, facilitating the stereoselective transfer of the 2-methylheptyl group.

The following table illustrates the general enantioselectivities achieved in the asymmetric addition of various organozinc reagents to aldehydes using different catalyst systems, providing a predictive framework for the expected performance of this compound.

AldehydeChiral Ligand/CatalystOrganozinc ReagentEnantiomeric Excess (ee %)
Benzaldehyde(-)-DAIB (3 mol%)Diethylzinc (B1219324)98
p-Tolualdehyde(1R,2S)-N,N-DibutylnorephedrineDiethylzinc95
CyclohexanecarboxaldehydeChiral Binaphthyl-based polymerDiethylzinc>99

Interactive Data Table: The data in this table is based on established literature for similar organozinc reagents and serves as a representative example. Specific results for this compound would require dedicated experimental investigation.

Principles of Stereocontrol in Carbonyl Additions

The stereochemical outcome of the addition of organometallic reagents, including this compound, to carbonyl compounds is governed by several key principles. In the absence of a chiral catalyst, the addition to a prochiral ketone or aldehyde results in a racemic mixture. However, in the presence of a chiral center within the substrate or a chiral catalyst, diastereoselective or enantioselective additions can be achieved.

The Felkin-Anh and Cram chelation models are two of the most widely accepted models for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. researchgate.netupenn.edu The Felkin-Anh model generally applies when non-chelating groups are present at the α-position, predicting the approach of the nucleophile from the least hindered face. researchgate.net Conversely, the Cram chelation model is favored when a chelating group (e.g., a protected hydroxyl or amino group) is present, leading to a cyclic transition state where the metal coordinates to both the carbonyl oxygen and the chelating group, directing the nucleophile to a specific face. researchgate.net

The choice of solvent can also play a crucial role in stereocontrol. Weakly coordinating solvents tend to favor chelation control, while coordinating solvents can disrupt the chelation, leading to Felkin-Anh products. acs.org

Conjugate Addition to Unsaturated Systems

Nucleophilic conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, nitroolefin, or unsaturated nitrile. wikipedia.org Organozinc reagents, including this compound, can participate in these reactions, often with high levels of chemo-, regio-, and diastereoselectivity.

Chemo-, Regio-, and Diastereoselective Conjugate Additions

The reactivity of organozinc reagents can be tuned to favor conjugate addition over direct 1,2-addition to the carbonyl group. This chemoselectivity is often influenced by the presence of additives or the specific nature of the organozinc species. For instance, the use of copper catalysts in conjunction with organozinc reagents can promote efficient conjugate addition.

Regioselectivity refers to the preferential addition to the β-carbon of the unsaturated system. This is the inherent and expected outcome for conjugate additions. Diastereoselectivity becomes important when new stereocenters are formed during the reaction. The stereochemical outcome can often be predicted and controlled by the substrate's existing stereochemistry or the use of chiral auxiliaries or catalysts.

Role of Zincate Nucleophiles in Conjugate Additions

The formation of "ate" complexes, or zincates, by the reaction of organozinc reagents with organolithium or Grignard reagents can significantly enhance their nucleophilicity. researchgate.net These higher-order zincates are often more reactive in conjugate additions than their neutral counterparts. The increased reactivity is attributed to the increased electron density on the carbon atom bound to the zinc center. researchgate.net

The use of zincates can lead to highly efficient and selective conjugate additions, even with less reactive Michael acceptors. acs.org The nature of the ligands on the zincate can be modified to fine-tune its reactivity and selectivity. researchgate.net

Addition to Imines and Related Electrophiles

The addition of organometallic reagents to imines and their derivatives provides a direct route to the synthesis of amines, which are prevalent in biologically active molecules. rsc.org Organozinc reagents, such as this compound, offer a milder alternative to more reactive organolithium or Grignard reagents, often exhibiting greater functional group tolerance. acs.org

Chelation Control Phenomena in Additions to α-Halo Aldimines

A notable application of organozinc reagents is in the chelation-controlled addition to α-halo aldimines. acs.orgnih.gov In these reactions, the zinc atom of the organozinc reagent can coordinate to both the nitrogen atom of the imine and the α-halogen atom, forming a rigid cyclic transition state. acs.orgnih.gov This chelation directs the nucleophilic attack of the 2-methylheptyl group from a specific face of the imine, leading to high levels of diastereoselectivity. acs.orgnih.gov

This chelation control is a powerful strategy for the synthesis of syn-β-haloamines, which are versatile intermediates that can be further transformed into other valuable nitrogen-containing compounds. upenn.edu The diastereoselectivity of these additions is often excellent, providing a reliable method for the stereocontrolled construction of C-N bonds. upenn.edunih.gov

The following table summarizes the key reactions and principles discussed in this article:

Reaction TypeKey PrincipleSubstrateProduct
Catalytic Asymmetric AdditionEnantioselective transfer of the 2-methylheptyl group mediated by a chiral catalyst.AldehydesChiral secondary alcohols
Conjugate Addition1,4-addition to an electron-deficient double bond.α,β-Unsaturated carbonyls, nitroolefins, etc.Functionalized carbonyls, nitroalkanes, etc.
Addition to IminesNucleophilic addition to the C=N double bond.Imines, α-Halo aldiminesAmines, β-Haloamines

Interactive Data Table: This table provides a high-level overview of the applications of this compound discussed.

Stereoselective Addition to Cyclic Ethers (e.g., 1,2-Dihydropyrans, 2-Sulfonyl Cyclic Ethers)

The addition of organometallic reagents to cyclic ethers is a powerful method for the construction of highly substituted heterocyclic systems. Organozinc reagents, in particular, have demonstrated significant utility in the stereoselective synthesis of pyran and tetrahydrofuran (B95107) derivatives.

The nucleophilic addition of organozinc reagents to activated cyclic ethers, such as 1,2-dihydropyranyl acetates, provides a direct route to α-substituted pyrans. nih.gov This transformation, often proceeding with a high degree of stereocontrol, is valuable for the synthesis of C-glycosides and other complex pyran structures found in natural products. nih.gov While specific studies employing this compound are not prevalent in the literature, the reactivity of other organozinc compounds, such as dimethylzinc (B1204448) and diethylzinc, in Ferrier-type rearrangements of 1,2-dihydropyranyl acetates to yield C-pyranosides suggests a similar potential for this compound. nih.gov

The reaction typically involves the activation of the cyclic ether with a Lewis acid, followed by the nucleophilic attack of the organozinc reagent. The stereochemical outcome is often influenced by the nature of the substrate, the organozinc reagent, and the reaction conditions.

Table 1: Representative Stereoselective Additions of Organozinc Reagents to Dihydropyrans

Organozinc ReagentSubstrateProductDiastereomeric Ratio (d.r.)Yield (%)
Et₂Zn3-Acetoxy-4-methyl-3,4-dihydro-2H-pyran2-Ethyl-4-methyl-3,4-dihydro-2H-pyran>95:585
Me₂Zn3-Acetoxy-6-methyl-3,6-dihydro-2H-pyran2,6-Dimethyl-3,6-dihydro-2H-pyran90:1078
PhZnCl3-Acetoxy-3,4-dihydro-2H-pyran2-Phenyl-3,4-dihydro-2H-pyran88:1282

Data is representative of analogous reactions and not specific to this compound.

The synthesis of substituted tetrahydrofurans can also be achieved through various strategies involving organometallic reagents. However, literature specifically detailing the use of this compound for this purpose is scarce. General methods for tetrahydrofuran synthesis often rely on the cyclization of unsaturated alcohols or the opening of epoxides, where organozinc reagents could potentially play a role as nucleophiles.

Other Synthetic Transformations Involving this compound

Beyond additions to cyclic ethers, organozinc halides like this compound can, in principle, participate in a range of other important synthetic transformations.

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, traditionally employing a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgmasterorganicchemistry.com The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

While this compound itself does not act as the cyclopropanating agent in the classical Simmons-Smith reaction, related dialkylzinc compounds like diethylzinc (Et₂Zn) are used in a well-known modification known as the Furukawa modification. In this variant, Et₂Zn reacts with diiodomethane to generate the active carbenoid species. It is conceivable that this compound could be investigated for a similar role, potentially influencing the reactivity and selectivity of the cyclopropanation. The mechanism involves the simultaneous delivery of the methylene (B1212753) group to the double bond, often directed by nearby hydroxyl groups in the substrate. wikipedia.org

The Reformatsky reaction is a specific transformation that involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orglibretexts.orgbyjus.com The key intermediate is a zinc enolate, often referred to as a Reformatsky enolate, which is formed in situ from the α-halo ester and zinc. wikipedia.orglibretexts.org

It is important to note that this compound, being a pre-formed organozinc halide without an α-ester moiety, does not participate in the classical Reformatsky reaction. The defining characteristic of the Reformatsky reaction is the generation of the specific zinc enolate from an α-halo ester, which then acts as the nucleophile. wikipedia.orglibretexts.org The direct addition of this compound to an ester would follow a different reaction pathway, likely leading to a ketone after hydrolysis.

Reductive dehalogenation is a process where a halogen atom is removed from a molecule and replaced with a hydrogen atom. While various methods exist for this transformation, the use of simple alkylzinc halides like this compound as the primary reductant is not a commonly reported pathway. Reductive dehalogenation is more typically achieved using reagents such as catalytic hydrogenation with palladium on carbon, or other reducing metals and hydride sources.

The synthesis of organonitriles is a fundamental transformation in organic chemistry. While there are numerous methods for introducing a cyano group, the reaction of organometallic reagents with sulfonyl cyanides is not a standard or widely utilized approach. More common methods for cyanation include the use of cyanide salts (e.g., NaCN, KCN, Zn(CN)₂) in the presence of a transition metal catalyst, or the reaction of organometallic reagents with other electrophilic cyanating agents. organic-chemistry.org Therefore, the application of this compound for the synthesis of organonitriles from sulfonyl cyanides is not a well-established or expected reaction pathway.

Oxidative Transformations Leading to Alcohols

The conversion of organozinc compounds to their corresponding alcohols is a synthetically valuable transformation. For this compound, this is typically achieved through oxidation, a process that introduces an oxygen atom into the carbon-zinc bond. The most common method involves the reaction of the organozinc reagent with molecular oxygen, followed by a workup step.

The reaction of primary and secondary organozinc compounds with dry air or oxygen in a solvent like tetrahydrofuran (THF) can lead to the formation of alcohols in good to excellent yields without the need for a separate reductive workup. researchgate.net The mechanism is believed to proceed through the initial formation of an organozinc peroxide species (R-O-O-ZnBr). This intermediate can then react with another molecule of the organozinc reagent to yield the zinc alkoxide (R-O-ZnBr), which upon acidic workup, furnishes the final alcohol product, 2-methylheptan-1-ol. iastate.edustackexchange.com The slow introduction of dilute, dry oxygen is crucial for achieving high efficiency in this oxidation process. researchgate.net

The general transformation can be represented as follows:

Oxygen Insertion: 2-Methylheptyl-ZnBr + O₂ → 2-Methylheptyl-O-O-ZnBr

Reduction of Peroxide: 2-Methylheptyl-O-O-ZnBr + 2-Methylheptyl-ZnBr → 2 (2-Methylheptyl-O-ZnBr)

Workup: 2-Methylheptyl-O-ZnBr + H₃O⁺ → 2-Methylheptan-1-ol + [HOZnBr]

The yields of such oxidation reactions are generally high for primary and secondary alkylzinc halides. researchgate.net While specific yield data for this compound is not extensively documented, analogous primary alkylzinc bromides have been shown to convert to their corresponding primary alcohols in high yields.

Table 1: Illustrative Yields for the Oxidation of Various Organozinc Halides to Alcohols

Organozinc ReagentProductYield (%)
n-Butylzinc bromiden-Butanol81
sec-Butylzinc bromidesec-Butanol85
Cyclohexylzinc bromideCyclohexanol93
Benzylzinc bromideBenzyl alcohol75

This data is based on the oxidation of various organozinc halides and serves as a reference for the expected reactivity of this compound. researchgate.net

Involvement in Polymerization Initiator Systems and Radical Generation

Beyond their utility in traditional polar reactions, organozinc compounds have emerged as significant players in the realm of radical chemistry, particularly in initiating polymerization reactions. This compound, as an alkylzinc halide, can serve as a precursor to the 2-methylheptyl radical, which can then initiate the polymerization of various monomers.

A notable system involves the use of zinc powder in conjunction with an alkyl halide, which effectively generates an alkylzinc halide in situ. tandfonline.com This system has been shown to provide a controlled and living radical polymerization of vinyl monomers. tandfonline.com The proposed mechanism suggests that the alkylzinc bromide can reversibly decompose to generate a macroradical, which allows for controlled chain growth. tandfonline.com This process can be considered a variant of Atom Transfer Radical Polymerization (ATRP). tandfonline.com

The initiation step can be depicted as:

Initiation: 2-Methylheptyl-ZnBr → 2-Methylheptyl• + •ZnBr

The generated 2-methylheptyl radical can then add to a vinyl monomer, initiating the polymerization chain:

Propagation: 2-Methylheptyl• + n(CH₂=CHR) → 2-Methylheptyl-(CH₂-CHR)n•

Recent advancements have also highlighted the role of organozinc compounds in photoredox catalysis, where they can act as precursors to alkyl radicals under mild, light-induced conditions. nih.gov This opens up further possibilities for the application of this compound in radical-mediated transformations.

Furthermore, organozinc compounds have been investigated as initiators in emulsion polymerization systems. kochi-tech.ac.jp For instance, diethylzinc, in the form of a more stable complex, has been successfully used to initiate the polymerization of various monomers. kochi-tech.ac.jp By analogy, this compound could potentially be adapted for similar applications, offering a pathway to polymers with specific end-groups derived from the initiator.

Table 2: Polymerization Systems Involving Organozinc Initiators

Initiator SystemMonomerPolymerization TypeKey Feature
Zinc powder/Alkyl halideVinyl acetateControlled/Living RadicalReversible generation of macroradicals
Diethyl(1,10-phenanthroline)zincStyreneEmulsion PolymerizationHydrolytically stable initiator
Nickel/Organozinc ReagentAlkenylboron ReagentsRadical Addition/Cross-CouplingEnantioselective C-C bond formation

This table summarizes various polymerization methods where organozinc compounds or their in situ generated equivalents act as key components in radical initiation, providing a framework for the potential applications of this compound. tandfonline.comnih.govkochi-tech.ac.jp

Structural Elucidation and Spectroscopic Characterization of Organozinc Bromides

Gas-Phase Characterization Methods

Studying organometallic ions in the gas phase provides information about their intrinsic properties, free from solvent effects.

ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. nih.govresearchgate.net For 2-methylheptylzinc bromide, which is neutral, ionization could occur through adduction with cations present in the solution (e.g., Na⁺, K⁺) or through reactions in the ESI source. The resulting mass spectrum would show ions corresponding to various solvated and aggregated species. For example, ions of the type [RZn(THF)₂]⁺ or [R₂ZnBr]⁻ might be observed.

Tandem mass spectrometry (MS/MS) involves mass-selecting a specific ion and subjecting it to collision-induced dissociation (CID). nih.govuvic.ca The fragmentation patterns provide valuable structural information. For an ion derived from this compound, characteristic neutral losses would include the 2-methylheptyl radical, molecules of solvent (THF), or hydrogen bromide.

IRMPD spectroscopy is a technique that provides vibrational (infrared) spectra of mass-selected ions in the gas phase. nih.govnih.govwikipedia.org An ion of interest is trapped in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. ru.nlrsc.org By monitoring the fragmentation efficiency as a function of the laser wavelength, an IR spectrum of the ion is constructed. This experimental spectrum can then be compared with theoretical spectra calculated for different possible structures (isomers, conformers) to achieve a confident structural assignment. For an ion like [2-Methylheptylzinc(THF)]⁺, IRMPD could be used to probe the coordination of the THF molecule and the conformation of the alkyl chain.

Computational Chemistry and Mechanistic Investigations of 2 Methylheptylzinc Bromide Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex organometallic systems. nih.govarxiv.org It is extensively used to investigate the mechanisms of reactions involving organozinc reagents, from their formation to their participation in carbon-carbon bond-forming reactions.

The formation of 2-Methylheptylzinc bromide from 2-bromoheptane (B1584549) and metallic zinc, and its subsequent reactions, proceed through a series of intermediate and transition states. DFT calculations are pivotal in mapping the potential energy surface of these transformations, identifying the structures of transition states, and calculating the associated energy barriers (activation energies).

For subsequent reactions, such as the Negishi coupling, DFT is used to calculate the energy profiles for the catalytic cycle's key steps: transmetalation, oxidative addition to the palladium catalyst, and reductive elimination. By comparing the energy barriers of competing pathways, the most likely reaction mechanism can be determined.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Formation of an Alkylzinc Bromide (R-ZnBr) in THF

Reaction StepDescriptionCatalyst/AdditiveCalculated Activation Energy (kcal/mol)
Oxidative Addition R-Br + Zn(s) → [R-Zn-Br]sNone25.4
Solubilization [R-Zn-Br]s + 2THF → R-Zn(THF)₂BrNone15.2
LiCl-Assisted Solubilization [R-Zn-Br]s + LiCl → R-Zn(Cl)Br⁻ Li⁺LiCl8.5

The reaction between an alkyl halide and zinc metal can, under certain conditions, proceed through radical intermediates initiated by a single-electron transfer (SET) from the zinc metal to the alkyl halide. researchgate.netmdpi.com A radical is a chemical species that contains an unpaired electron, making it highly reactive. researchgate.netlibretexts.org

DFT calculations can help determine the favorability of an SET pathway versus a concerted oxidative addition. By calculating the structures and stabilities of the potential radical intermediates (e.g., the 2-methylheptyl radical) and the radical anion of the alkyl halide, researchers can gain insight into the reaction's electronic nature. libretexts.orgchemrxiv.org The unpaired electron in a radical typically resides in a p-orbital. libretexts.org The stability of carbon-centered radicals is influenced by alkyl substitution, with tertiary radicals being more stable than secondary (like 2-methylheptyl), which are more stable than primary radicals. libretexts.org Computational models can quantify these stability differences and predict whether a radical mechanism is plausible by analyzing the reaction's energy profile.

Furthermore, DFT can model the subsequent steps of a radical pathway, such as the coupling of the alkyl radical with the zinc surface or another radical species, providing a complete mechanistic picture. researchgate.net

Ab Initio Molecular Dynamics and Microsolvation Approaches for Understanding Solution-Phase Behavior

The reactivity of this compound is profoundly influenced by its structure in solution, which is dictated by its interaction with solvent molecules. chemrxiv.orgnih.gov Ab initio molecular dynamics (AIMD) is a powerful simulation technique that uses quantum mechanical calculations to determine the forces between atoms at each time step, providing a realistic depiction of the system's dynamic evolution. arxiv.orgnih.govrsc.org

By performing AIMD simulations, researchers can study the dynamic coordination of solvent molecules, such as THF, to the zinc center of this compound. chemrxiv.org These simulations reveal the existence of various solvation states and can shed light on the Schlenk equilibrium, which describes the disproportionation of RZnX into R₂Zn and ZnX₂. chemrxiv.orgwikipedia.org

A microsolvation approach, where a small, explicit number of solvent molecules are included in the quantum mechanical calculation, is often combined with AIMD. chemrxiv.org This method provides a detailed picture of the first solvation shell and its impact on the organozinc reagent's structure and stability. Such studies have shown that organozinc halides in THF typically exist as monomeric species coordinated by one or two solvent molecules.

Table 2: Common Solvation States of a Generic Alkylzinc Halide (RZnX) in THF Predicted by AIMD

SpeciesCoordination Number at ZnDescriptionRelative Population (Conceptual)
RZnX·(THF)3Monomeric, mono-solvated complexModerate
RZnX·(THF)₂4Monomeric, di-solvated complexHigh
[RZnX]₂DimericSolvent-free dimer, bridged by halideLow (in THF)
R₂Zn + ZnX₂-Products of Schlenk equilibriumVaries

This table illustrates the different chemical species that can exist in a solution of an organozinc halide, as can be explored using AIMD simulations. The relative populations are highly dependent on concentration, temperature, and the specific alkyl group.

Modeling of Coordination Spheres and Chelation Effects in Organozinc Complexes

The coordination sphere of the zinc atom in this compound comprises the ligands directly bonded to it—the 2-methylheptyl group, the bromine atom, and any associated solvent molecules or additives. chemrxiv.orgwikipedia.org Computational modeling allows for the precise characterization of this coordination sphere, including bond lengths, bond angles, and coordination numbers.

Chelation is a particularly important concept where a single ligand binds to a central metal ion through two or more donor atoms, forming a ring-like structure. youtube.comnih.gov This chelate effect leads to a significant increase in the stability of the resulting complex, primarily driven by a favorable increase in entropy. youtube.comyoutube.com

While this compound itself lacks an internal chelating moiety, it frequently participates in reactions with substrates that do. For example, in a cross-coupling reaction with a substrate containing a coordinating group (e.g., a methoxy (B1213986) or amino group) positioned to interact with the zinc center, a temporary chelate can be formed. DFT calculations can model this interaction, predicting the geometry of the chelated transition state and quantifying the stabilization energy it provides. This chelation can profoundly influence the reaction's rate and selectivity by locking the substrate into a specific orientation.

Computational Prediction and Analysis of Selectivity (e.g., Diastereoselectivity, Regioselectivity)

Many reactions involving organozinc reagents can yield multiple products. Computational chemistry, and DFT in particular, is a powerful tool for predicting and understanding the origins of chemical selectivity. nih.gov

Given that this compound is chiral (the carbon bonded to zinc is a stereocenter), its reactions with other chiral molecules can produce diastereomeric products. Diastereoselectivity is determined by the relative energy barriers of the transition states leading to the different diastereomers. By computationally modeling these transition states, the lowest-energy pathway can be identified, allowing for a prediction of the major product. This analysis provides a deep understanding of how steric and electronic factors control the stereochemical outcome of the reaction.

Similarly, regioselectivity—the preference for reaction at one site over another on a substrate—can be analyzed. For instance, if this compound reacts with a molecule containing two potential electrophilic sites, DFT can be used to calculate the activation energies for attack at each site. The reaction is predicted to occur preferentially at the site with the lower activation energy barrier. These predictive capabilities are invaluable for designing new synthetic methods and optimizing reaction conditions to favor the desired product.

Table 3: Illustrative Computational Prediction of Diastereoselectivity in the Addition of a Chiral Alkylzinc (R-ZnBr) to an Aldehyde*

Transition StateDiastereomeric ProductCalculated Relative Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio (R,R)/(R,S)
TS-1 (R,R)-Alcohol0.0 (Reference)95 : 5
TS-2 (R,S)-Alcohol+1.8

This hypothetical data shows how the difference in calculated transition state free energies can be used to predict the diastereomeric ratio of a reaction's products. A relatively small energy difference of 1.8 kcal/mol corresponds to a high degree of selectivity.

Advanced Methodologies and Future Research Directions in 2 Methylheptylzinc Bromide Chemistry

Continuous Flow Synthesis and Conversion of Organozinc Reagents

The synthesis of organozinc reagents like 2-Methylheptylzinc bromide has been significantly advanced by the adoption of continuous flow technology. researchgate.net Traditional batch synthesis methods are often hampered by issues related to the exothermic nature of the reaction, safety concerns with pyrophoric reagents, and difficulties in achieving consistent product quality. nih.govchemicalprocessing.com Continuous flow processing, which involves pumping reagents through microreactors or packed-bed columns, offers precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgacs.org

This technology is particularly advantageous for preparing unstable intermediates like organozinc halides. nih.gov By generating the reagent "on-demand" and immediately "telescoping" it into a subsequent reaction, the accumulation of large quantities of hazardous material is avoided. acs.orgresearchgate.net For the synthesis of this compound, a solution of 1-bromo-2-methylheptane (B1610805) would be passed through a heated column packed with activated zinc metal. nih.govbionity.com The resulting organozinc solution can be directly coupled with a second stream containing an electrophile and a catalyst to perform reactions such as Negishi cross-couplings or Reformatsky reactions. acs.orgresearchgate.net

Research indicates that flow synthesis can achieve complete conversion of the starting organic halide with high yields (82-92%) and significantly shorter reaction times compared to batch processes. acs.orgresearchgate.net This methodology is scalable, moving from laboratory-scale setups to pilot plants capable of producing several liters per hour, demonstrating its industrial applicability. acs.orgacs.orgfraunhofer.de

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to accumulation of exothermic and pyrophoric reagents.Enhanced safety by using small reactor volumes and on-demand generation. chemicalprocessing.com
Heat Transfer Inefficient, leading to potential thermal runaways and side products. fraunhofer.deHighly efficient due to high surface-area-to-volume ratio, allowing precise temperature control. rsc.org
Scalability Challenging, often requires significant process redesign.Readily scalable by running the system for longer or by parallelizing reactors. bionity.com
Product Consistency Subject to batch-to-batch variability.Highly reproducible and consistent product quality. nih.gov
Reaction Time Can be lengthy, including ramp-up and cool-down phases.Drastically reduced, often from hours to minutes. chemicalprocessing.com

Development of Novel Catalytic Systems for Enhanced Reactivity and Stereoselectivity

The utility of this compound is largely defined by its performance in catalyzed reactions, most notably the Negishi cross-coupling. organic-chemistry.orgrsc.org Research in this area is focused on developing new catalytic systems that offer higher reactivity, broader substrate scope, and, crucially, control over stereochemistry.

Palladium-based catalysts remain the workhorse for Negishi couplings. researchgate.net Significant progress has been made by moving beyond simple catalysts like Pd(PPh₃)₄. The development of catalysts supported by bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has enabled the efficient coupling of organozinc reagents with less reactive aryl chlorides and at very low catalyst loadings. acs.org These advanced catalysts are crucial for reactions involving sterically hindered partners or for achieving high turnover numbers, which is economically and environmentally beneficial.

For achieving stereoselectivity, especially in the creation of chiral centers, the focus is on chiral ligands that can coordinate to the metal center (e.g., Palladium or Nickel). nih.govacs.org Asymmetric catalytic systems can differentiate between enantiotopic faces of a prochiral electrophile or can be used in the dynamic kinetic resolution of a racemic this compound. This allows for the synthesis of enantioenriched products from achiral or racemic precursors. acs.org Nickel-based catalysts, often seen as a more sustainable alternative to palladium, are also being explored, with novel N-heterocyclic carbene (NHC) and pincer ligands showing promise for efficient cross-coupling of alkylzinc reagents. organic-chemistry.org

Strategies for Improved Handling and Stabilization of Air- and Moisture-Sensitive Organozinc Reagents

A primary challenge in working with organozinc reagents is their sensitivity to air and moisture, which can lead to decomposition and inconsistent reactivity. nih.govacs.org Advanced methodologies aim to mitigate these issues.

As discussed, continuous flow synthesis is a premier strategy, as it generates the reagent for immediate consumption, minimizing handling and storage. acs.orgresearchgate.net This approach circumvents the need to isolate and store the sensitive compound.

Another effective strategy is the in-situ formation of more stable organozinc species. The addition of lithium chloride (LiCl) during the synthesis of organozinc halides from zinc dust is a widely adopted technique. organic-chemistry.orgresearchgate.net LiCl breaks down passivating zinc salt clusters on the metal surface and forms a soluble "ate" complex (RZnX·LiCl). This complex is often more soluble and exhibits enhanced reactivity in subsequent coupling reactions compared to the simple organozinc halide. organic-chemistry.org

Furthermore, the conversion of organozinc halides into solid organozinc pivalates (RZnOPiv) represents a significant advancement for stabilization. orgsyn.org These reagents can be isolated as stable, free-flowing powders that are much easier to handle, store, and dose accurately than their solution-based counterparts. They are prepared by reacting the organozinc halide with zinc pivalate (B1233124) or by using directed metalation methods. orgsyn.org Despite their increased stability, they retain high reactivity in cross-coupling and acylation reactions.

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes involving organometallic reagents. acs.orgfrontiersin.org The use of this compound aligns with several of these principles.

Use of Less Hazardous Materials : Zinc is an earth-abundant and less toxic metal compared to others used in organometallic chemistry, such as tin or mercury. acs.orgtechniques-ingenieur.fr

Safer Synthesis : Continuous flow synthesis, as a primary method for preparing this compound, inherently makes the process safer by minimizing the volume of reactive intermediates and controlling exotherms. chemicalprocessing.com

Energy Efficiency : Flow reactors can be heated and cooled much more efficiently than large batch reactors. rsc.org Furthermore, highly active catalysts that operate under mild conditions (e.g., room temperature) reduce the energy input required for reactions. acs.org

Catalysis : The reliance on catalytic, rather than stoichiometric, reagents for key transformations like cross-coupling is a core tenet of green chemistry. Research into catalysts with higher turnover numbers and using more sustainable metals like nickel or iron continues to advance this goal. researchgate.netacs.org

Future research will likely focus on developing synthetic routes in greener solvents, moving away from traditional ethers like THF towards more benign alternatives.

Exploration of New Stereoselective Synthetic Pathways Utilizing the 2-MethylheptylZinc Moiety

The inherent chirality of this compound (due to the chiral center at the 2-position) makes it an interesting building block for asymmetric synthesis. ssbodisha.ac.in Research is directed towards harnessing this pre-existing stereochemistry and developing new catalyst-controlled stereoselective transformations.

One major avenue is the diastereoselective addition of chiral (R)- or (S)-2-Methylheptylzinc bromide to chiral aldehydes or ketones. The stereochemical outcome of such reactions is dictated by the mutual steric and electronic interactions between the two chiral reactants, potentially allowing for the synthesis of specific diastereomers of substituted alcohols.

More advanced pathways involve catalyst-controlled enantioselective reactions. acs.org For example, the addition of this compound to a prochiral aldehyde can be controlled by a chiral catalyst (e.g., a chiral amino alcohol or a BINOL-based ligand) to produce one enantiomer of the resulting secondary alcohol in high excess. acs.orgrsc.org

Reaction TypeDescriptionKey Research Focus
Diastereoselective Addition Reaction of chiral this compound with a chiral carbonyl compound.Understanding the factors governing Felkin-Anh vs. anti-Felkin selectivity to control the formation of specific diastereomers.
Catalyst-Controlled Enantioselective Addition Addition to a prochiral aldehyde or ketone in the presence of a chiral catalyst.Development of new, highly efficient chiral ligands and catalysts that provide high enantiomeric excess (ee) for a broad range of substrates. acs.orgnih.gov
Enantioselective Cross-Coupling Coupling of this compound with a prochiral electrophile, or dynamic kinetic asymmetric coupling of racemic reagent. acs.orgDesigning chiral nickel and palladium catalyst systems that can effectively induce asymmetry in C-C bond formation. nih.govnih.gov
Synthesis of Configurationally Stable Reagents Preparing and using secondary organozinc reagents that do not racemize quickly.Exploring methods to generate and react these species with retention of configuration, enabling the transfer of chirality. acs.org

Synthesis and Application of Highly Functionalized this compound Derivatives

The remarkable compatibility of the organozinc moiety with a wide range of functional groups is a cornerstone of its utility. organic-chemistry.orgresearchgate.netorganicreactions.org This tolerance allows for two main research directions: the synthesis of this compound derivatives that already contain other functional groups, and the use of this compound to build complex, polyfunctional molecules.

The direct insertion of zinc into an organic bromide is compatible with functionalities like esters, nitriles, and amides, which would not survive the conditions for preparing Grignard or organolithium reagents. organic-chemistry.org This allows for the theoretical preparation of a 2-methylheptyl bromide precursor that contains such a group, which could then be converted to the corresponding functionalized zinc reagent.

More commonly, this compound is used as a nucleophilic building block in reactions with highly functionalized electrophiles. researchgate.netresearchgate.net In Negishi cross-coupling reactions, it can be coupled with aryl, heteroaryl, or vinyl halides that are decorated with numerous other chemical groups. researchgate.netwikipedia.orgnih.gov This provides a powerful and direct method for introducing the 2-methylheptyl group into biologically active scaffolds or complex natural product precursors without the need for extensive use of protecting groups. organicreactions.org

Q & A

Q. How can Raman spectroscopy and X-ray diffraction be employed to characterize the structural properties of this compound in solution?

  • Methodological Answer : Raman spectroscopy is effective for probing Zn-Br vibrational modes and ligand coordination. For concentrated zinc bromide solutions, Raman peaks at 150–250 cm⁻¹ correspond to Zn-Br stretching, while X-ray diffraction (XRD) reveals interatomic distances (e.g., Zn-Br ≈ 230–240 pm) and coordination geometry (tetrahedral vs. octahedral) . Temperature-dependent studies (e.g., 0–300°C) can elucidate structural stability, with phase transitions monitored via radial distribution functions .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under anhydrous conditions in sealed, argon-purged containers to avoid hydrolysis. Solvent choice (e.g., ethers like diethyl ether) can stabilize organozinc compounds by forming solvent adducts (e.g., ZnBr₂·2(C₂H₅)₂O), as observed in zinc bromide etherates . Avoid exposure to moisture or protic solvents, which may lead to decomposition into Zn(OH)₂ or alkyl bromides .

Advanced Research Questions

Q. How do solvent interactions and counterion effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Solvent polarity and donor strength modulate the Lewis acidity of zinc. For example, ethers enhance nucleophilicity by coordinating to Zn, while polar aprotic solvents (e.g., THF) stabilize transition states in Negishi couplings. Counterions (e.g., bromide vs. chloride) affect solubility and ion-pairing dynamics, which can be quantified via conductivity measurements or DFT calculations . Comparative studies with analogs (e.g., benzylzinc bromides) reveal trends in reaction rates and selectivity .

Q. What experimental strategies can resolve discrepancies in reported stability constants of zinc-bromide complexes under high-temperature conditions?

  • Methodological Answer : High-pressure Raman spectroscopy (up to 300°C and 9 MPa) enables real-time monitoring of ZnBr₄²⁻ ↔ ZnBr₃⁻ equilibria. Stability constants (log β) are derived from spectral deconvolution of Br⁻ and Zn-Br bands, with corrections for temperature-induced density changes . Discrepancies may arise from ionic strength variations or incomplete dissociation, necessitating activity coefficient models (e.g., Pitzer equations) .

Q. How can phase behavior studies inform the design of this compound-based electrolytes for advanced battery systems?

  • Methodological Answer : Phase diagrams of ZnBr₂-H₂O-IL (ionic liquid) mixtures reveal eutectic points and conductivity maxima. For instance, adding 1-hexyl-3-methylimidazolium bromide lowers viscosity and enhances Zn²⁺ mobility, as shown in LiBr-based electrolytes . Differential scanning calorimetry (DSC) and vapor pressure measurements identify stable operating ranges (e.g., -10–35°C) and hydrate formation risks .

Key Considerations for Researchers

  • Contradictions in Data : Variability in stability constants (Table 1) underscores the need for standardized ionic strength and temperature reporting .
  • Safety : Use fume hoods and PPE when handling volatile alkyl bromides; consult SDS guidelines for ionic liquids .

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